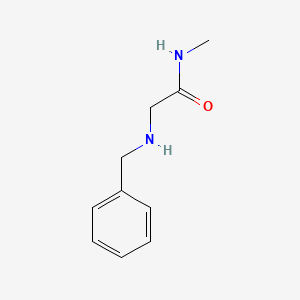

2-(Benzylamino)-N-methylacetamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(benzylamino)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-10(13)8-12-7-9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVDOIBIQCYJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111621-17-1 | |

| Record name | 2-(benzylamino)-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Academic Perspectives on 2 Benzylamino N Methylacetamide

Conceptual Framework within Amide and Amine Chemical Systems

2-(Benzylamino)-N-methylacetamide is a molecule that incorporates two of the most fundamental functional groups in organic chemistry: an amine and an amide. lumenlearning.comlibretexts.org This unique combination defines its chemical identity and reactivity.

Amine Group: The molecule contains a secondary amine, where the nitrogen atom is bonded to a benzyl (B1604629) group and the carbon backbone of the acetamide (B32628) portion. pressbooks.pub Amines are characteristically basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. savemyexams.com The presence of electron-donating groups like alkyl groups can increase this basicity, while electron-withdrawing groups, such as the aromatic benzyl ring, can decrease it by delocalizing the lone pair. savemyexams.com

Amide Group: The amide in this compound is a secondary amide (an N-methylacetamide). masterorganicchemistry.com A defining feature of amides is the connection of a nitrogen atom to a carbonyl group (a carbon-oxygen double bond). lumenlearning.com This arrangement leads to resonance, where the nitrogen's lone pair of electrons is delocalized onto the carbonyl oxygen. newworldencyclopedia.org This resonance stabilization has a profound effect: it makes the amide nitrogen significantly less basic than an amine nitrogen and renders the amide bond very stable and relatively unreactive under normal physiological conditions. savemyexams.comnewworldencyclopedia.org

The structure of this compound, therefore, presents a fascinating interplay between a basic amine center and a stable, neutral amide linkage, all influenced by the attached aromatic ring.

Theoretical Underpinnings for Structural and Electronic Characterization

The precise three-dimensional structure and electronic nature of this compound are determined using a combination of spectroscopic techniques and theoretical calculations.

Spectroscopic Characterization: Experimental techniques provide a fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential tools. The ¹H NMR spectrum would show signals for the distinct types of protons: those on the aromatic ring, the methylene (B1212753) (CH₂) group, and the N-methyl (CH₃) group. mdpi.com The ¹³C NMR spectrum would reveal the carbon framework, notably the carbonyl carbon of the amide group, which has a characteristic chemical shift. mdpi.com Studies on similar N-substituted 2-aminobenzamides have shown that hindered rotation around the C-N amide bond can lead to non-equivalent signals for protons on the amide nitrogen. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups. Key absorptions would include a strong band for the C=O stretch of the amide group and a characteristic N-H stretching band for the secondary amine. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, which helps to confirm the connectivity of the atoms. researchgate.net

Theoretical and Computational Analysis: Modern computational methods, such as Density Functional Theory (DFT), complement experimental data. These calculations can predict the molecule's most stable three-dimensional conformation, bond lengths, and bond angles. mdpi.com For instance, DFT calculations on related molecules have been used to understand the stability of certain conformations due to intramolecular hydrogen bonding. mdpi.com

The following interactive table summarizes key analytical data points for this compound. fluorochem.co.uk

| Analytical Technique | Expected Observation |

| IUPAC Name | This compound |

| CAS Number | 111621-17-1 |

| Molecular Formula | C₁₀H₁₄N₂O |

| ¹H NMR | Signals for aromatic, methylene (CH₂), and N-methyl (CH₃) protons. |

| ¹³C NMR | Characteristic signal for the amide carbonyl carbon, plus aromatic and aliphatic carbons. |

| IR Spectroscopy | Strong C=O stretching vibration and an N-H stretching vibration. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. |

Integration of Methodological Approaches in Chemical Research

The study of this compound involves a cohesive integration of synthesis, purification, and characterization.

Synthesis: The creation of this molecule hinges on forming either the amine or the amide bond. A common strategy for similar molecules involves nucleophilic substitution, for example, reacting a primary amine (like benzylamine) with an N-substituted halo-acetamide (like N-methyl-2-chloroacetamide). researchgate.net Another approach is the acylation of a secondary amine with a reactive carboxylic acid derivative. wiley-vch.de

Purification and Characterization: After synthesis, the crude product must be purified. Standard laboratory techniques such as column chromatography on silica (B1680970) gel or recrystallization are used to isolate the pure compound. The identity and purity are then rigorously confirmed using the spectroscopic methods detailed in the previous section (NMR, IR, MS). acs.org

Computational Synergy: Research on related structures often uses computational modeling to support experimental findings. For example, theoretical calculations can help rationalize observed reaction outcomes and explain the stability of different molecular conformations, providing a deeper understanding of the molecule's behavior. mdpi.com

Historical Trajectories and Current Trajectories in Synthetic Organic Chemistry

The synthesis of amide bonds is one of the most frequently performed reactions in organic chemistry, crucial for producing pharmaceuticals, polymers like nylon, and peptides. masterorganicchemistry.comnih.gov

Historical Trajectories: Historically, amide synthesis often required converting a carboxylic acid into a more reactive form, like an acyl chloride, before reacting it with an amine. masterorganicchemistry.com While effective, these methods can require harsh conditions and multiple steps. The fundamental reactions for forming C-N bonds, like those in this compound, are cornerstones of classical organic chemistry.

Current Trajectories: Modern synthetic chemistry is driven by the need for more efficient, safer, and sustainable methods, aligning with the principles of green chemistry. ucl.ac.uknih.gov

Catalytic Methods: A major focus is the development of catalytic reactions that avoid the need for stoichiometric activating agents. nih.gov For instance, researchers have developed boron-based catalysts for the direct amidation of carboxylic acids with amines. ucl.ac.uk Recently, a novel process using an earth-abundant cobalt catalyst was developed to synthesize amides from simple alkenes and amines in a 100% atom-economical fashion. unc.edu

Flow Chemistry: Performing reactions in continuous flow systems, rather than in traditional batch flasks, is another key trend. This technology can improve safety, efficiency, and scalability for amide bond formation. nih.gov

Biocatalysis: The use of enzymes to catalyze the formation of amides is an emerging sustainable methodology, offering high selectivity under mild conditions. rug.nl

These advanced approaches are transforming how chemists synthesize important molecules, enabling the creation of compounds like this compound with greater efficiency and less environmental impact. nih.govunc.edu

Advanced Synthetic Methodologies for 2 Benzylamino N Methylacetamide and Its Structural Analogues

Elucidation of Chemo- and Regioselective Synthesis Pathways

Nucleophilic Acyl Substitution Strategies in Amide Bond Formation

Nucleophilic acyl substitution is a foundational method for creating the amide bond in 2-(benzylamino)-N-methylacetamide. This can be approached in two primary ways, both starting with a haloacetamide derivative. The most direct route involves the sequential substitution of a dihaloacetyl precursor, but a more controlled and common approach involves the reaction of a primary amine with a haloacetyl chloride, followed by substitution with a second amine.

A highly plausible and chemoselective pathway begins with the acylation of methylamine (B109427) using chloroacetyl chloride. This reaction forms the intermediate, 2-chloro-N-methylacetamide. Subsequently, this intermediate undergoes a nucleophilic substitution reaction where benzylamine (B48309) displaces the chloride ion to yield the final product, this compound. The selectivity of this second step is high, as the amine readily displaces the activated alkyl chloride.

Table 1: Representative Conditions for Nucleophilic Substitution Pathway

| Step | Reactant 1 | Reactant 2 | Reagents/Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| 1 | Methylamine | Chloroacetyl chloride | Dichloromethane, Triethylamine (B128534) | 0 °C to room temp. | 2-chloro-N-methylacetamide |

This strategy ensures regioselectivity by building the molecule in a stepwise fashion, first forming the stable N-methylamide and then introducing the benzylamino group. The use of a base like triethylamine or potassium carbonate is essential to neutralize the HCl or accommodate the proton released during the reactions. researchgate.net

Reductive Amination and Related Amine Alkylation Approaches

Reductive amination provides an alternative and powerful route for forming the C-N bond of the benzylamine moiety. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. ias.ac.in

For the synthesis of this compound, a practical approach is the reaction of benzaldehyde (B42025) with 2-amino-N-methylacetamide. nih.gov The primary amine of 2-amino-N-methylacetamide condenses with the aldehyde to form a Schiff base (imine). This intermediate is not isolated but is immediately reduced by a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to furnish the target secondary amine. organic-chemistry.org The choice of reducing agent is critical for chemoselectivity; NaBH(OAc)₃ is often preferred as it is less likely to reduce the starting aldehyde.

Table 2: Typical Reagents for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Key Features |

|---|---|---|---|---|

| Benzaldehyde | 2-amino-N-methylacetamide | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Mild; tolerates many functional groups. |

| Benzaldehyde | 2-amino-N-methylacetamide | Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Effective at slightly acidic pH to promote imine formation. |

This one-pot procedure is highly efficient and avoids the handling of alkyl halides, making it a favorable method in many synthetic contexts. nih.gov

Multi-Step Reaction Sequences and Intermediate Derivatization

The synthesis of this compound and particularly its analogues is often accomplished through multi-step sequences that allow for greater molecular diversity. One of the most prominent methods is the submonomer approach, widely used in the solid-phase synthesis of peptoids (N-substituted glycine (B1666218) oligomers). nih.gov This two-step sequence involves:

Acylation: A resin-bound primary amine is acylated with a haloacetic acid, typically bromoacetic acid, in the presence of a carbodiimide (B86325) coupling agent.

Nucleophilic Displacement: The resulting α-bromoacetamide intermediate is then treated with an excess of a primary amine, such as benzylamine. The amine displaces the bromide to form the N-substituted glycine residue.

To obtain the specific N-methylamide terminus of the target compound, the synthesis could be initiated on a solid support pre-loaded with methylamine. After the two-step cycle introducing the benzylamino group, cleavage from the resin would yield this compound. This method is exceptionally versatile for creating libraries of analogues by simply changing the amine used in the displacement step. nih.gov

Another multi-step approach involves the derivatization of amino acid precursors. For instance, N-benzyl glycine can be synthesized first, followed by an amide coupling reaction with methylamine using standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU to form the final product. This route offers excellent control and is suitable for solution-phase synthesis.

Investigations into Stereoselective Synthesis

While this compound itself is achiral, its structural analogues, particularly those with substitution at the α-carbon of the glycine backbone, possess a stereocenter. The development of stereoselective methods to control the configuration of this center is a key objective in modern organic synthesis.

Diastereoselective and Enantioselective Routes to Substituted Derivatives

The synthesis of enantiomerically pure α-substituted analogues can be achieved through several strategies. One approach utilizes chiral starting materials from the "chiral pool," such as natural α-amino acids. For example, starting with L-alanine, a sequence of N-benzylation followed by amide formation with methylamine would produce the corresponding chiral analogue of this compound with a defined (S)-configuration at the α-carbon.

Catalytic asymmetric methods have also emerged as powerful tools. For instance, the catalytic asymmetric Tsuji–Trost α-benzylation of N-unprotected amino acid esters can create α-benzyl amino acids with high enantioselectivity. nih.gov These intermediates can then be converted to their corresponding N-methylamides. Similarly, enantioselective synthesis of α-amino amides from aldehydes has been demonstrated using organocatalysis, providing a route to chiral building blocks that can be further elaborated. rsc.org

Control of Stereochemistry via Chiral Auxiliaries

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This is a well-established and reliable method for the asymmetric synthesis of α-amino acid derivatives. rsc.org

In a typical sequence for preparing a substituted analogue, glycine is first attached to a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. The α-proton of the glycine moiety is then selectively removed by a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate. This enolate can then react with an electrophile (e.g., an alkyl or benzyl (B1604629) halide) in a highly diastereoselective manner. The stereochemistry of the newly formed C-C bond is dictated by the steric and electronic properties of the auxiliary. wikipedia.orgnih.gov

Table 3: Common Chiral Auxiliaries for Asymmetric α-Alkylation of Glycine Derivatives

| Chiral Auxiliary | Typical Base | Electrophile | Key Feature of Auxiliary |

|---|---|---|---|

| Evans Oxazolidinones | LDA, NaHMDS | Alkyl Halides | Forms a rigid chelated enolate, providing excellent facial bias. |

| Pseudoephedrine Amides | LiCl, LDA | Alkyl Halides | The auxiliary directs the electrophile to the opposite face of the enolate. wikipedia.org |

After the alkylation step, the chiral auxiliary is cleaved under mild conditions (e.g., acid or base hydrolysis, or reduction) to reveal the enantiomerically enriched α-substituted amino acid or a derivative thereof. This product can then be N-benzylated and coupled with methylamine to yield the final chiral substituted analogue of this compound.

Application of Modern and Sustainable Synthetic Principles

Modern organic synthesis places a strong emphasis on the development of processes that are not only efficient but also environmentally benign and sustainable. The application of green chemistry principles, novel catalytic systems, and advanced processing technologies like flow chemistry offers significant advantages over traditional synthetic methods for producing complex molecules such as this compound.

Green Chemistry Considerations in Reaction Design

Green chemistry is a foundational concept in modern synthesis, aiming to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edu The twelve principles of green chemistry provide a framework for evaluating and improving the sustainability of a synthetic route. acs.org When designing a synthesis for this compound, these principles can be systematically applied to enhance its environmental profile. Key considerations include maximizing atom economy, utilizing safer solvents, improving energy efficiency, and employing catalytic rather than stoichiometric reagents. sigmaaldrich.combdu.ac.in

For instance, a traditional synthesis might involve multiple steps with protection and deprotection sequences, generating significant waste. acs.org A greener approach would focus on convergent syntheses that build the molecule with minimal superfluous reagents and byproducts. The choice of starting materials is also critical; utilizing renewable feedstocks whenever technically and economically feasible is a core tenet. bdu.ac.in

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

| Principle | Application in Synthesis Design |

|---|---|

| Prevention | Design synthetic routes that minimize byproduct formation from the outset, avoiding the need for extensive purification or waste treatment. |

| Atom Economy | Employ reactions like catalytic aminocarbonylation that incorporate a high percentage of reactant atoms into the final product structure. acs.org |

| Less Hazardous Syntheses | Avoid toxic reagents and solvents; for example, replacing hazardous coupling agents with electrochemical methods. sigmaaldrich.com |

| Safer Solvents | Utilize bio-derived or recyclable solvents like γ-valerolactone (GVL) where possible, or design solvent-free reaction conditions. eurekaselect.com |

| Energy Efficiency | Develop processes that operate at ambient temperature and pressure, potentially using flow chemistry for superior heat management. sigmaaldrich.com |

| Catalysis | Use highly selective catalytic reagents in small amounts instead of stoichiometric ones to reduce waste and improve efficiency. bdu.ac.in |

| Reduce Derivatives | Avoid unnecessary blocking groups and protection/deprotection steps through the use of highly selective catalysts or enzymes. acs.org |

Catalytic Synthesis Approaches (e.g., Palladium-Catalyzed CO₂-Fixation)

Catalysis is a cornerstone of green chemistry, offering pathways to complex molecules with high efficiency and selectivity. bdu.ac.in Palladium-catalyzed reactions are particularly powerful for constructing C-N and C-C bonds. Aminocarbonylation, a process that introduces a carbonyl group and an amine in a single step, is a highly effective method for amide synthesis. organic-chemistry.org This approach can be applied to synthesize this compound analogues from aryl halides, an amine, and a carbon monoxide source. researchgate.net

Modern advancements focus on replacing gaseous, toxic carbon monoxide with safer, in-situ sources. organic-chemistry.orgnih.gov For example, formic acid can serve as a CO surrogate in palladium-catalyzed aminocarbonylations. nih.gov While direct CO₂ fixation into amides is an emerging field, palladium catalysts have shown efficacy in incorporating CO₂ into various organic substrates, suggesting future potential for direct carboxylation routes to amide precursors. nih.gov The development of robust palladium-ligand systems has enabled the efficient carbonylation of even less reactive aryl chlorides, broadening the scope of these transformations. researchgate.net

Table 2: Representative Palladium-Catalyzed Aminocarbonylation Reactions for Amide Synthesis

| Aryl Halide | Amine | CO Source | Catalyst System | Yield (%) |

|---|---|---|---|---|

| Aryl Iodide | Primary/Secondary Amines | CO (1 atm) | Allylic Palladium-NHC Complex | High |

| Aryl Bromide | Urea Derivatives | 9-methylfluorene-9-carbonyl chloride | Palladium Catalyst | Good-Excellent |

| Aryl Chloride | Primary/Secondary Amines | Mo(CO)₆ | Palladium-Ferrocenylphosphine | Good-Excellent researchgate.net |

Exploration of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. d-nb.infoalmacgroup.com By conducting reactions in a continuously flowing stream through a reactor, precise control over parameters like temperature, pressure, and residence time is achieved. thieme-connect.de This enhanced control is due to the high surface-area-to-volume ratio in microreactors, which allows for superior heat and mass transfer. almacgroup.com

For the synthesis of this compound, a multi-step sequence could be "telescoped" into a single, uninterrupted flow process. acs.org This minimizes the manual handling of intermediates and reduces waste from workup and purification steps between stages. thieme-connect.de Flow chemistry is particularly well-suited for reactions involving hazardous intermediates, such as acyl azides in Curtius rearrangements, as the small reactor volume ensures that only a minimal amount of the hazardous substance is present at any given time. researchgate.netresearchgate.net An efficient continuous flow synthesis of amides has been demonstrated by coupling acids and amines under mild conditions with short reaction times, highlighting the potential for high-throughput production. eurekaselect.com

Studies on Electrochemical Organic Synthesis

Electrochemical synthesis represents a sustainable and powerful alternative to conventional chemical methods, using electrical energy to drive reactions. rsc.org This approach often avoids the need for stoichiometric chemical oxidants or reductants, which are common sources of waste. chinesechemsoc.org For the synthesis of N-substituted amides, electrochemical methods provide novel pathways for forming the critical C-N amide bond.

Electrochemical C-N Coupling Reactions

The formation of C-N bonds via electrochemical methods is a rapidly developing field. researchgate.net Electrochemical C-N coupling can be achieved under mild conditions, driven by renewable electricity, offering a sustainable alternative to energy-intensive classical processes. rsc.orgresearchgate.net Anodic oxidation can be used to synthesize amides directly from alcohols and amines. In such a process, an alcohol is first oxidized at the anode to an aldehyde intermediate, which then reacts with an amine to form an aminoethanol species. chinesechemsoc.org Further dehydrogenation yields the desired amide. chinesechemsoc.org

This strategy can be extended to produce secondary and tertiary amides with high selectivity. chinesechemsoc.org The design of efficient and stable electrocatalysts is crucial for achieving high efficiency and selectivity at low potentials. rsc.org For example, nickel-based electrocatalysts have been shown to be effective for the anodic coupling of alcohols and ammonia (B1221849). chinesechemsoc.org Another approach involves the iodine-mediated anodic coupling of carboxylic acids and amines, where an anodically generated phosphorus species activates the carboxylic acid for amidation. chemistryviews.org

Table 3: Examples of Electrochemical Amide Synthesis

| Substrates | Electrolyte/Mediator | Electrode | Key Feature |

|---|---|---|---|

| Alcohol, Ammonia | KOH | β-Ni(OH)₂ Anode | Anodic coupling via aldehyde intermediate. chinesechemsoc.orgchinesechemsoc.org |

| Carboxylic Acid, Amine | NBu₄I | Boron-Doped Diamond (BDD) Anode | Iodide-mediated anodic activation of the carboxylic acid. chemistryviews.org |

| Aldehyde, Amine | - | - | Proceeds via oxidation of an intermediate hydrazone to an acyl diazene. researchgate.net |

| Arene, Nitrile | Et₄NBF₄ | Platinum (Pt) Anode | Electrooxidative C-H amidation. researchgate.net |

Mechanistic Insights into Electrooxidative Transformations

Understanding the mechanisms of electrooxidative transformations is key to optimizing reaction conditions and developing more efficient catalysts. In the anodic synthesis of amides from alcohols and ammonia, the catalyst (e.g., β-Ni(OH)₂) is first oxidized to a higher-valent active species (e.g., NiOOH). chinesechemsoc.org This species then participates in the dehydrogenation of the alcohol to an aldehyde, which is subsequently attacked by the amine nucleophile. chinesechemsoc.org The resulting intermediate can then be further dehydrogenated to the amide. chinesechemsoc.org

Computational studies, such as those using density functional theory (DFT), are increasingly used to elucidate different reaction pathways and potential energy landscapes for C-N coupling. researchgate.net These studies help in understanding structure-property relationships in electrocatalysts and identifying the minimum energy pathways for product formation. researchgate.net For instance, in the Ritter-type electrooxidative C-H amidation of arenes, mechanistic studies involving cyclic voltammetry (CV) and electron paramagnetic resonance (EPR) spectroscopy can help identify key reactive intermediates and elucidate the reaction pathway. researchgate.net Such insights are crucial for the rational design of next-generation electrochemical systems for amide synthesis. researchgate.net

Synthetic Strategies Involving Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis, enabling the conversion of one functional group into another. These strategies are pivotal in the synthesis of complex molecules from simpler precursors. In the context of this compound and its analogues, FGIs involving the amide and amine functionalities open avenues for structural modifications and the creation of diverse chemical entities.

The amide and amine groups within this compound offer multiple sites for oxidation and reduction reactions, leading to a variety of structurally related compounds.

Oxidation Reactions:

A significant oxidative transformation for N-benzyl amines is the cleavage of the N-benzyl group. This deprotection strategy is crucial in synthetic pathways where the benzyl group serves as a protecting group for the secondary amine. One effective method involves the use of a bromo radical, generated in situ from an alkali metal bromide (like KBr) and an oxidant such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄). This system allows for the oxidative debenzylation of N-benzyl amides under mild conditions. The reaction proceeds via the abstraction of a hydrogen atom from the benzylic position by the bromo radical, forming a benzyl radical intermediate. This intermediate is then oxidized to an iminium cation, which is subsequently hydrolyzed to yield the debenzylated amide.

A typical reaction protocol for such an oxidative debenzylation is presented in the table below.

| Substrate (General) | Reagents and Conditions | Product (General) | Yield (%) |

| N-Benzyl-N-methyl-sulfonamide | KBr, Oxone®, CH₃CN/H₂O, rt | N-Methylsulfonamide | High |

| N-Benzyl-N-methyl-benzamide | KBr, Oxone®, CH₃CN/H₂O, rt | N-Methylbenzamide | High |

Reduction Reactions:

The reduction of the functional groups in this compound can be approached in two primary ways: the reduction of the amide moiety and the reductive cleavage of the N-benzyl group.

Amide Reduction: The amide functionality can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this transformation, converting the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-). The reduction of an N,N-disubstituted amide, such as the N-methylacetamide portion of the target molecule, would yield a tertiary amine. The general mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of an aluminate complex to form an iminium ion, which is then further reduced by another equivalent of hydride.

| Substrate (General) | Reagent | Product (General) |

| R-CO-N(CH₃)R' | LiAlH₄ in THF or Et₂O, followed by aqueous workup | R-CH₂-N(CH₃)R' |

N-Debenzylation (Reduction): The removal of the N-benzyl group can also be achieved through reductive methods, most commonly via catalytic hydrogenation. This reaction involves treating the N-benzyl amine with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). A widely used and milder alternative to high-pressure hydrogenation is catalytic transfer hydrogenation. In this method, a hydrogen donor like ammonium (B1175870) formate (B1220265) is used in the presence of Pd/C. This approach is often faster and can be carried out under less stringent conditions. The reaction proceeds by the transfer of hydrogen atoms from the donor to the catalyst surface, where the hydrogenolysis of the C-N bond of the benzyl group occurs.

| Substrate (General) | Reagents and Conditions | Product (General) | Reaction Time | Yield (%) |

| N-Benzyl Amine Derivative | 10% Pd/C, Ammonium Formate, Methanol, Reflux | Corresponding Amine | 6-60 min | 85-95 |

For instance, the catalytic transfer hydrogenation of N-benzyl-2-aminoethanol with ammonium formate and 10% Pd-C yields 2-aminoethanol in 10 minutes with a 90% yield.

The transformation of acyclic amino acetamide (B32628) derivatives into heterocyclic structures like morpholin-2-ones represents a significant synthetic strategy. While a direct rearrangement of this compound to a morpholin-2-one (B1368128) is not a commonly reported pathway, the synthesis of the morpholin-2-one core from structurally related precursors through intramolecular cyclization is well-established. This investigation focuses on plausible synthetic routes that could be adapted for analogues of this compound.

A key strategy for the formation of a morpholin-2-one ring is the intramolecular cyclization of an N-(2-hydroxyethyl) amide derivative. For example, a compound like N-benzyl-N-(2-hydroxyethyl)chloroacetamide can undergo base-mediated intramolecular cyclization to form 4-benzylmorpholin-3-one. In this reaction, a base such as potassium tert-butoxide facilitates the deprotonation of the hydroxyl group, which then acts as a nucleophile, displacing the chlorine atom in an intramolecular Williamson ether synthesis-like reaction.

| Precursor | Reagents and Conditions | Product |

| N-benzyl-N-(2-hydroxyethyl)chloroacetamide | Potassium tert-butoxide in tert-butanol, 30-32°C | 4-Benzylmorpholin-3-one |

This synthetic approach highlights that a structural analogue of this compound, specifically one possessing a 2-hydroxyethyl group on the benzylamine nitrogen and a suitable leaving group on the acetyl moiety, could be a viable precursor for the synthesis of a substituted morpholin-2-one.

Another approach involves the reaction of β-amino alcohols with dialkyl dicyanofumarates, which proceeds through an addition-elimination-lactonization pathway to yield functionalized morpholin-2-ones. This demonstrates the construction of the morpholin-2-one ring from acyclic precursors containing both amine and alcohol functionalities.

While a true "rearrangement" of the this compound skeleton into a morpholin-2-one is not documented, these cyclization strategies from closely related precursors provide a blueprint for how such a heterocyclic system could be constructed from a modified version of the parent compound.

Derivatization, Functionalization, and Complexation Chemistry of 2 Benzylamino N Methylacetamide

Systematic Synthesis of Novel Analogues and Chemically Modified Derivatives

The inherent reactivity of the functional groups within 2-(benzylamino)-N-methylacetamide allows for a systematic approach to the synthesis of new derivatives. Modifications can be strategically introduced at the amide nitrogen, the carbonyl moiety, the benzyl (B1604629) ring, and the acetamide (B32628) backbone.

Modification at the Amide Nitrogen and Carbonyl Moiety

The amide functionality is a cornerstone for derivatization. The nitrogen atom of the N-methylacetamide group can be further alkylated, and the carbonyl group can undergo reduction.

N-Alkylation and N-Arylation: The amide nitrogen in N-methylamides can be deprotonated using a suitable base to form an amidate, which can then be alkylated. monash.edu For instance, N-acyl and N-carbamoyl amino acids are commonly N-methylated using sodium hydride and methyl iodide. monash.edu This principle can be extended to introduce a variety of alkyl or even aryl groups onto the amide nitrogen of this compound, leading to a library of tertiary amide derivatives. On-resin N-methylation techniques have also been developed for cyclic peptides, where intramolecular hydrogen bonding can direct the regioselectivity of the alkylation. nih.gov

Reduction of the Carbonyl Group: The amide carbonyl can be reduced to the corresponding amine. While the reduction of amides typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄), the choice of reagent and conditions can influence the outcome. For example, N-methoxy-N-methylamides (Weinreb amides) can be selectively reduced to aldehydes or amines. ntu.edu.sgingentaconnect.comsigmaaldrich.comresearchgate.net The reduction of N,N-dimethylcarboxamides to aldehydes can be achieved using a sodium hydride-iodide composite. ntu.edu.sg Applying similar methodologies to this compound could yield the corresponding amino alcohol or diamine derivatives, depending on the reaction conditions.

Substitutions and Functionalization on the Benzyl Ring

The aromatic benzyl ring is another key site for modification, primarily through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The benzyl group can be functionalized through reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. wikipedia.org The directing effects of the alkylamino substituent will influence the position of substitution, typically favoring the ortho and para positions. For example, enantioselective intermolecular radical amidation and amination of benzylic C-H bonds can be achieved using a combination of a chiral copper catalyst and a photocatalyst. dtu.dk This allows for the introduction of various substituents onto the benzene (B151609) ring, thereby tuning the electronic and steric properties of the molecule.

Table 1: Potential Functionalization of the Benzyl Ring

| Reaction Type | Reagents | Potential Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-((4-nitrobenzyl)amino)-N-methylacetamide |

| Bromination | Br₂, FeBr₃ | 2-((4-bromobenzyl)amino)-N-methylacetamide |

Elaboration of the Acetamide Backbone

The acetamide backbone provides opportunities for introducing substituents at the α-carbon.

α-Alkylation: The α-carbon of the acetamide moiety can be deprotonated to form an enolate, which can then react with an electrophile, such as an alkyl halide, in an alkylation reaction. fiveable.mersc.orgelectronicsandbooks.com The formation and reactivity of the enolate are influenced by the choice of base, solvent, and temperature. fiveable.me This approach allows for the synthesis of α-substituted derivatives of this compound. For instance, the alkylation of dimethoxyphosphoryl-N-[1-(S)-α-methylbenzyl]acetamide enolates has been demonstrated to be a viable method for creating new stereoisomers. rsc.orgelectronicsandbooks.com

Table 2: Potential α-Alkylation of the Acetamide Backbone

| Base | Electrophile | Potential Product |

|---|---|---|

| Lithium diisopropylamide (LDA) | Methyl iodide | 2-(benzylamino)-N-methylpropanamide |

Coordination Chemistry and Ligand Properties

The presence of two nitrogen atoms and one oxygen atom makes this compound a potential bidentate or even tridentate ligand for metal ions. The coordination behavior is expected to be influenced by the nature of the metal ion and the reaction conditions.

Investigation of Chelation Modes with Transition Metal Ions

The this compound molecule can coordinate to a metal center in several ways. The most probable chelation would involve the benzylamino nitrogen and the amide oxygen, forming a stable five- or six-membered ring. nih.gov The deprotonated amide nitrogen can also participate in coordination, particularly with copper(II) ions under appropriate pH conditions. nih.govrsc.org The coordination of Cu(II) with bis(amino amide) ligands has been shown to involve both the amine and the deprotonated amide nitrogen atoms. rsc.orgrsc.org

Synthesis and Characterization of Metal Complexes (e.g., Copper(II) Complexes)

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Synthesis of Copper(II) Complexes: Copper(II) complexes of ligands containing amino and amide functionalities are well-documented. rsc.orgrsc.orgoup.comresearchgate.net Typically, the reaction of a bis(amino amide) ligand with one equivalent of a copper(II) salt, such as CuSO₄, in the presence of a base like sodium hydroxide, leads to the formation of a mononuclear complex where the copper(II) ion is coordinated by two amines and two deprotonated amides in a square planar geometry. rsc.org A study on copper(II) complexes of N-benzyl-2-(diethylamino)acetamide revealed a square-pyramidal geometry where two bidentate ligands coordinate the Cu(II) ion via the amide oxygen and the amine nitrogen in the basal plane. researchgate.net

Characterization of Metal Complexes: The synthesized metal complexes would be characterized using a variety of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and N-H groups upon coordination provide evidence of metal-ligand bond formation. A shift in the carbonyl amide stretching band to lower wavenumbers is indicative of the participation of the deprotonated amide group in coordination to Cu(II). rsc.org

UV-Vis Spectroscopy: The d-d transitions of the metal ion are sensitive to the coordination environment, providing information about the geometry of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II), EPR spectroscopy can provide detailed information about the coordination sphere and the nature of the metal-ligand bonding. rsc.org

Table 3: Characterization Data for a Hypothetical [Cu(this compound)₂]Cl₂ Complex

| Technique | Expected Observation | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift in ν(C=O) and ν(N-H) bands | Coordination through amide oxygen and amino nitrogen |

| UV-Vis Spectroscopy | Broad d-d transition band in the visible region | Distorted square planar or octahedral geometry |

| EPR Spectroscopy | Anisotropic g-values | Information on the electronic structure of the Cu(II) center |

Impact of Coordination on Molecular Structure and Reactivity

The chemical compound this compound possesses two primary sites for coordination with metal centers: the lone pair of electrons on the benzylamino nitrogen and the lone pairs on the amide oxygen atom. This allows it to act as a ligand in the formation of coordination complexes. libretexts.org The interaction with a metal ion, a Lewis acid, can significantly alter the molecule's structural and electronic properties, thereby influencing its reactivity.

This coordination imposes significant conformational rigidity on the otherwise flexible molecule. Bond lengths and angles within the this compound moiety are altered, and free rotation around the C-N and C-C bonds becomes restricted. This structural fixation can be exploited in stereoselective synthesis.

Furthermore, coordination impacts the electronic distribution within the ligand, which in turn modifies its reactivity. For instance, the coordination of the amide oxygen to a metal center increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, coordination can be used as a protecting group strategy, shielding the coordinated functional group from certain reagents while allowing reactions to occur at other positions in the molecule. The acidity of the N-H proton of the benzylamino group may also be affected by the electronic influence of the coordinated metal.

Table 1: Anticipated Effects of Metal Coordination on this compound

| Property | Change Upon Coordination | Chemical Implication |

| Conformation | Becomes rigid and fixed | Enables stereocontrol in subsequent reactions. |

| Bond Lengths/Angles | Distorted from ideal values | Alters steric hindrance and accessibility of reactive sites. |

| Carbonyl Carbon | Increased positive charge (electrophilicity) | Enhanced susceptibility to nucleophilic addition. |

| Amine/Amide Groups | Shielded by the metal center | Can act as a protecting group to direct reactivity elsewhere. |

| N-H/C-H Acidity | May be increased or decreased | Influences the molecule's behavior in base-catalyzed reactions. |

Applications as Building Blocks in Complex Organic Molecules (Non-Polymeric, Non-Materials)

The structural framework of this compound, featuring a secondary amine and an amide functional group, makes it a valuable synthon for constructing more elaborate organic molecules, particularly in the realm of medicinal and synthetic chemistry.

Role in the Formation of Heterocyclic Systems (e.g., Quinazoline (B50416) Derivatives)

Heterocyclic compounds are central to pharmaceutical chemistry, with quinazolines being a prominent scaffold known for a wide range of biological activities. semanticscholar.orgscispace.com The structure of this compound is embedded within more complex quinazoline derivatives, such as N-benzyl-2-((4-(benzylamino)quinazolin-2-yl)thio)-N-methylacetamide. ontosight.ai This indicates that precursors with the benzylamino-acetamide substructure are key intermediates in their synthesis.

The formation of the quinazoline ring system often involves the cyclization of ortho-substituted anilines. researchgate.netmdpi.com In a typical synthetic strategy, a molecule related to this compound, but with an additional reactive group on the phenyl ring (such as a 2-amino group), can undergo intramolecular or intermolecular condensation to form the fused heterocyclic system. For example, 2-aminobenzylamines can react with various partners under specific catalytic conditions (metal-free, iron-catalyzed, or copper-catalyzed) to yield quinazoline derivatives. researchgate.netmdpi.com The benzylamino-N-methylacetamide portion of the molecule can be pre-installed or formed in situ during the reaction sequence, serving as a critical component that ultimately constitutes part of the final complex structure.

Table 2: Illustrative Conditions for Quinazoline Synthesis from Amine Precursors

| Catalyst/Reagent | Oxidant/Base | Solvent | Temperature | Outcome |

| Molecular Iodine (I₂) | O₂ (air) | Solvent-free | Not specified | Economical and green protocol for quinazoline synthesis. researchgate.net |

| FeBr₂ | Aerobic (O₂) | Not specified | Not specified | Cascade synthesis of C-2 substituted quinazolines. mdpi.com |

| Cu(OAc)₂ | Triethylamine (B128534) | Acetonitrile (B52724) | Room Temp | Synthesis of functionalized quinazolines from 2-amino benzaldehydes. mdpi.com |

| None | KOH | DMSO | 120 °C | Transition-metal-free tandem cyclization. researchgate.net |

Integration into Multi-Component Reactions (e.g., Ugi Reaction)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials. numberanalytics.com The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like bis-amide structure. numberanalytics.comwikipedia.org

The secondary amine of this compound makes it an ideal amine component for the Ugi reaction. wikipedia.org When subjected to Ugi conditions, the benzylamino group participates in the initial formation of an iminium ion with the aldehyde component. This is followed by nucleophilic attack by the isocyanide and subsequent intramolecular rearrangement (the Mumm rearrangement) involving the carboxylic acid to yield the final, highly functionalized product. wikipedia.org This strategy allows for the rapid generation of molecular diversity, as the other three components can be widely varied. nih.gov Research has demonstrated the use of similar N-benzyl-amino-acetamide derivatives in synthetic sequences involving Ugi reactions to create complex molecules like potent kinase inhibitors. nih.gov

Table 3: Hypothetical Ugi Reaction Involving this compound

| Aldehyde Component | Carboxylic Acid Component | Isocyanide Component | Resulting Product Structure |

| Formaldehyde | Acetic Acid | tert-Butyl Isocyanide | A complex α-acylamino-carboxamide incorporating the four distinct inputs onto the this compound backbone. |

| Benzaldehyde (B42025) | Propanoic Acid | Cyclohexyl Isocyanide | A structurally diverse bis-amide with varied sterics and electronics based on the chosen reactants. |

This capacity to be seamlessly integrated into powerful synthetic methodologies like the Ugi reaction underscores the value of this compound as a versatile building block for creating complex and functionally rich organic molecules.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to investigate the fundamental electronic properties of a molecule. These studies provide insights into the molecule's stability, reactivity, and intermolecular interaction potential.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. libretexts.org It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations, often utilizing functionals like B3LYP, are instrumental in optimizing the molecular geometry to find the lowest energy (ground state) structure. niscpr.res.inresearchgate.net

For 2-(Benzylamino)-N-methylacetamide, a DFT calculation, for instance at the B3LYP/6-311++G(d,p) level, would be performed to determine its optimized geometry, including key bond lengths, bond angles, and dihedral angles. researchgate.net These structural parameters are fundamental for understanding the molecule's three-dimensional shape and steric properties. The total energy calculated for this optimized structure corresponds to the molecule's ground state energy and serves as a basis for further analysis of its stability and reactivity. niscpr.res.in

Table 1: Illustrative Data from DFT Ground State Calculation This table illustrates the type of data obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

| Parameter | Description | Example Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. | Value in Hartrees (a.u.) |

| Bond Length (e.g., C=O) | The distance between the Carbonyl Carbon and Oxygen atoms. | Value in Ångströms (Å) |

| Bond Angle (e.g., C-N-C) | The angle formed by the central nitrogen and two adjacent carbon atoms. | Value in Degrees (°) |

| Dihedral Angle (e.g., O=C-N-C) | The torsional angle describing the rotation around the amide C-N bond. | Value in Degrees (°) |

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. schrodinger.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. niscpr.res.inschrodinger.com A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the benzyl (B1604629) ring and the nitrogen atoms, while the LUMO may be distributed over the carbonyl group. The energy gap would indicate its propensity for electronic transitions and participation in chemical reactions. libretexts.org

Table 2: Key Parameters from Frontier Molecular Orbital Analysis This table outlines the parameters derived from HOMO-LUMO analysis. Specific values for this compound are not available in the cited literature.

| Parameter | Symbol | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units. q-chem.comsouthampton.ac.uk This method is used to analyze charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. allsubjectjournal.comdergipark.org.tr

In this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the carbonyl (C=O) π* antibonding orbital. This n → π* interaction is characteristic of the amide bond and is responsible for its partial double bond character and rotational barrier. scielo.br The analysis also reveals other stabilizing interactions, such as those between the phenyl ring's π orbitals and adjacent σ* orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, with higher values indicating stronger delocalization and greater molecular stability. southampton.ac.uk

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. allsubjectjournal.com It is mapped onto a constant electron density surface, using a color scale to indicate regions of different electrostatic potential. MEP is a valuable tool for predicting a molecule's reactivity towards electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. nih.govdtic.mil

For this compound, the MEP map would show the most negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. allsubjectjournal.com The most positive potential (colored blue) would be located around the hydrogen atoms, particularly the N-H proton if present in a related secondary amide, or the hydrogens of the methyl and methylene (B1212753) groups. core.ac.uk The phenyl ring would exhibit a region of negative potential above and below the plane of the ring, associated with its π-electron system.

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. niscpr.res.inlibretexts.org These charges are calculated by partitioning the total electron population among the different atoms based on the basis functions used in the quantum calculation. nih.gov Although known to be dependent on the basis set used, Mulliken charges provide a straightforward picture of the charge distribution and help in understanding the electrostatic properties of the molecule. niscpr.res.innih.gov

A Mulliken charge analysis for this compound would quantify the partial positive and negative charges on each atom. It is expected that the oxygen and nitrogen atoms would carry negative charges due to their high electronegativity, while the carbonyl carbon would be positively charged. Hydrogen atoms are generally positive. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules. niscpr.res.in

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. This compound, having several rotatable single bonds, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. scielo.br

This analysis is often performed by systematically rotating key dihedral angles, such as the one around the amide C-N bond (defining cis and trans isomers) and the bonds connected to the central nitrogen atom. For each conformation, the energy is calculated using a method like DFT. scielo.br The results are plotted on a Potential Energy Surface (PES), which maps the energy as a function of the rotational angles. The minima on this surface correspond to stable, low-energy conformers, while the saddle points represent the transition states for conformational changes. nih.gov For tertiary amides like this compound, the energy barrier to rotation around the C-N bond is significant due to its partial double bond character, leading to potentially stable cis and trans rotamers that could be observed at room temperature. scielo.brcdnsciencepub.com

Exploration of Conformational Minima and Saddle Points

The conformational space of molecules like this compound is characterized by energy minima, which represent stable conformations, and saddle points, which are transition states between these minima. creddy.net Computational studies on analogous amide structures, such as tertiary enamides and N-methoxy-N-methylacetamide (NMA-NOM), utilize methods like Hartree-Fock (HF), Density Functional Theory (B3LYP), and Møller–Plesset perturbation theory (MP2) to map the potential energy surface (PES).

For related N-benzyl-N-vinylacetamide structures, computational analysis has identified multiple stable conformations, including planar and non-planar arrangements. acs.org The predominant conformers at equilibrium are typically the (E)-anti and (Z)-anti conformations. acs.org The identification of these minima and the saddle points connecting them is crucial for understanding the molecule's structural preferences and the energy required to interconvert between different forms.

Table 1: Calculated Relative Energies for Conformers of an Analogous N-Benzyl Enamide

| Conformer | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| (E)-anti | E-isomer, anti-conformation | 0.00 |

| (Z)-anti | Z-isomer, anti-conformation | 0.45 |

| (E)-syn | E-isomer, syn-conformation (non-planar) | 3.50 |

| (Z)-syn | Z-isomer, syn-conformation | 4.50 |

Data adapted from computational analysis of N-benzyl-N-vinylacetamide, a structurally related compound. acs.org

Calculation of Rotation Barriers and Isomerization Pathways

A key feature of amides is the significant energy barrier to rotation around the carbon-nitrogen (C–N) bond, which arises from the partial double bond character of the amide linkage. fcien.edu.uymsu.edu This barrier is typically in the range of 15–23 kcal/mol. fcien.edu.uy For simple secondary amides like N-methylacetamide (NMA), the trans conformer is generally more stable than the cis conformer by about 2.3 to 2.5 kcal/mol. msu.edu

Computational studies on related tertiary enamides have determined the rotational barriers around both the amide N-CO bond and the N-alkenyl bond. The barrier for the amide bond in N,N-dimethyl-N-vinylacetamide was measured at 14.0 kcal/mol. acs.org For more complex enamides, the barrier to rotation around the N-alkenyl bond can be significantly higher, with activation free energies (ΔG‡) ranging from less than 8.5 to as high as 31.0 kcal mol–1, depending on the steric bulk of the substituents. acs.org These barriers are high enough to allow for the observation and even isolation of distinct atropisomers at room temperature. acs.org

Table 2: Experimental and Calculated Rotational Barriers (ΔG‡) for Amides

| Compound | Solvent | Barrier (kcal/mol, exp.) | Barrier (kcal/mol, calc.) |

|---|---|---|---|

| N-Methylformamide (NMF) | Chloroform (B151607) | 19.0 | ~19.0 |

| N-Methylacetamide (NMA) | Chloroform | 18.0 | ~18.0 |

| Dimethylformamide (DMF) | Gas Phase | 19.4 | ~20.2 |

| N,N-dimethyl-N-vinylacetamide | - | 14.0 | - |

Data derived from studies on simple amides and related tertiary enamides. acs.orgfcien.edu.uy

Molecular Dynamics Simulations (in non-biological solvent systems)

Molecular dynamics (MD) simulations provide a method to study the dynamic behavior of molecules in solution over time. umich.edu For N-methylacetamide (NMA), a simpler analogue, ab initio MD simulations have been performed in non-biological solvents like methanol (B129727) to understand the influence of the solvent on its structural and dynamical properties. rsc.org

These simulations track key vibrational modes, such as the amide I (C=O stretch) and amide A (N–H stretch), and their interactions with solvent molecules through hydrogen bonding. rsc.orgnsf.gov Studies on NMA in methanol revealed faster hydrogen bond dynamics compared to aqueous solutions, indicating weaker solute-solvent hydrogen bonding. rsc.org MD simulations for this compound in solvents like dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), or chloroform would similarly explore its solvation shell structure, diffusion, and the dynamics of conformational changes, providing a link between its static computed structures and its real-world behavior in solution. nsf.govnih.gov

Theoretical Studies of Reaction Mechanisms

Theoretical chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving this compound. By modeling the reaction pathways, chemists can understand and predict reaction outcomes.

Transition State Characterization and Reaction Coordinate Mapping

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. diva-portal.org Quantum chemical calculations are used to locate and characterize the geometry and energy of these transient species. The reaction coordinate represents the lowest energy path connecting reactants to products via the transition state. arxiv.org

For reactions involving molecules structurally similar to this compound, such as the alkylation of N-methyl-N-trimethylsilylacetamide, computational methods have been used to analyze all possible reaction routes and their corresponding transition states. researchgate.net Similarly, in the formation of azetidines from related N-benzyl precursors, quantum chemical investigations have detailed the transition state structures, showing that the geometry of the TS is crucial in determining the reaction's feasibility and outcome. acs.org Such analyses for reactions of this compound would involve mapping the potential energy surface to find the most favorable pathway, thereby explaining how the transformation occurs. arxiv.org

Kinetic and Thermodynamic Studies of Chemical Transformations

In a study on the equilibrium between a thiol and acetyl-CoA, the equilibrium constant was determined using NMR and computational analysis, showcasing how thermodynamics can be quantified. nih.gov For the synthesis of azetidines, computed activation parameters (ΔH‡ and ΔG‡) were used to compare different potential ring-closing pathways and explain why the formation of the four-membered ring is the favored kinetic product. acs.org Applying these methods to transformations of this compound, such as hydrolysis, oxidation, or cyclization, would allow for the prediction of reaction rates and equilibrium positions under various conditions. nih.gov

Quantum Chemical Explanation of Stereoselectivity and Regioselectivity

Many chemical reactions can yield multiple isomers. Quantum chemical calculations are essential for explaining and predicting stereoselectivity (the preference for one stereoisomer) and regioselectivity (the preference for reaction at a particular site). masterorganicchemistry.comnih.gov These selectivities are determined by differences in the activation energies of the competing transition states leading to the different products. nih.gov

For instance, in the intramolecular photocycloaddition of an olefin catalyzed by a chiral sensitizer, quantum chemical calculations showed that the first C-C bond formation is the rate-limiting and selectivity-controlling step. rsc.org The origin of the stereoselectivity was traced back to specific steric and electronic interactions in the competing transition state structures. rsc.org Similarly, in stereoselective radical cyclizations, DFT calculations have been used to rationalize the observed diastereoselectivity by analyzing the steric interactions at the transition state. nih.gov For potential reactions of this compound, such as an asymmetric cyclization, computational modeling of the various possible transition states would reveal the subtle energy differences that dictate which product isomer is formed preferentially. acs.org

Computational Prediction of Spectroscopic Parameters

Computational prediction of Nuclear Magnetic Resonance (NMR) parameters is a crucial tool for structural elucidation. researchgate.net Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for predicting the chemical shifts (δ) of nuclei like ¹H and ¹³C. researchgate.net These calculations determine the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on several factors, including the choice of the functional (e.g., B3LYP), the basis set, and the modeling of the solvent environment, often accomplished using a Polarizable Continuum Model (PCM). nih.gov For complex molecules, conformational dynamics play a significant role; therefore, calculations are often performed on multiple low-energy conformations, and the resulting shifts are averaged based on their Boltzmann populations. nih.gov

For a molecule like this compound, DFT calculations would predict distinct chemical shifts for the protons and carbons of the benzyl group, the N-methyl group, and the acetamide (B32628) backbone. For instance, studies on N-methylacetamide and related dipeptides show that solvation and hydrogen bonding have a significant influence on the calculated ¹⁵N chemical shifts, an effect that would also apply to the nitrogen atoms in the target molecule. nih.gov The chemical environment, influenced by factors like inductive effects and magnetic anisotropy from the aromatic ring, dictates the specific shift values. ucl.ac.uk

Table 1: Example of Predicted ¹H and ¹³C NMR Chemical Shifts for a Model Amide Structure Note: This table is illustrative and based on general principles and data for similar amide structures. Specific values for this compound would require dedicated DFT calculations.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.2 - 7.4 | 127 - 138 |

| Benzyl CH₂ | ~4.5 | ~50 |

| Amide N-H | 7.5 - 8.5 | N/A |

| Acetyl CH₂ | ~3.0 | ~45 |

| Carbonyl C=O | N/A | ~170 |

| N-Methyl CH₃ | ~2.8 | ~26 |

Theoretical calculations of infrared (IR) spectra are invaluable for assigning experimental absorption bands to specific molecular vibrations. nih.govorientjchem.org DFT calculations are highly effective for this purpose, providing a set of vibrational frequencies and their corresponding IR intensities. nih.gov The process involves first optimizing the molecular geometry to find a stable energy minimum and then calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes, which describe the collective motion of atoms for each frequency. orientjchem.org

For this compound, the most characteristic vibrations would be associated with the amide group, often referred to as Amide I, II, and III bands. nih.gov

Amide I: This band, expected in the 1630-1680 cm⁻¹ region, is primarily due to the C=O stretching vibration. nih.govorientjchem.org

Amide II: Found between 1500 and 1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov

Amide III: This is a more complex band in the 1250-1350 cm⁻¹ range, resulting from a mix of C-N stretching, N-H bending, and other vibrations. researchgate.net

Other significant calculated frequencies would include N-H stretching (around 3300-3500 cm⁻¹), aromatic and aliphatic C-H stretching (around 2900-3100 cm⁻¹), and various bending and rocking modes. orientjchem.orgmsu.edu Computational studies on N-methylacetamide have shown that DFT methods can accurately predict these bands. nih.govresearchgate.net

Table 2: Calculated Vibrational Frequencies and Assignments for N-methylacetamide (as a model for the amide group) Data sourced from DFT calculations on N-methylacetamide. nih.govorientjchem.org

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |

| 3471 | ν(N-H) | N-H stretching |

| 2965, 2925 | ν(C-H) | Asymmetric CH₃ stretching |

| 2872 | ν(C-H) | Symmetric CH₃ stretching |

| 1658 | Amide I | C=O stretching |

| 1518 | Amide II | N-H bending + C-N stretching |

| 1445, 1406 | δ(C-H) | CH₃ bending |

| 1215 | Amide III | C-N stretching + N-H bending |

| 881 | ν(C-N) | C-N stretching |

| 599 | δ(C=O) | C=O bending |

The simulation of ultraviolet-visible (UV-Vis) absorption spectra provides insight into the electronic transitions within a molecule. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra of organic molecules. faccts.de The calculation provides the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

For this compound, two main chromophores would contribute to the UV-Vis spectrum: the benzene (B151609) ring and the amide group.

Benzene Ring: The phenyl group exhibits characteristic π → π* transitions. These typically appear as a strong band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm.

Amide Group: The peptide linkage has a well-known strong π → π* transition typically below 200 nm and a much weaker n → π* transition around 210-220 nm. nih.gov

TD-DFT calculations performed in a solvent model would predict the absorption maxima for these transitions. The final simulated spectrum is a convolution of these calculated transitions, often broadened with a Gaussian or Lorentzian function to mimic experimental band shapes. nih.govresearchgate.net

Table 3: Illustrative Predicted Electronic Transitions and Absorption Maxima Note: This table is based on characteristic transitions for phenyl and amide chromophores. Specific values for this compound would require dedicated TD-DFT calculations.

| Transition Type | Chromophore | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

| π → π | Benzene Ring (E2-band) | ~205 | High |

| n → π | Amide Group | ~215 | Low |

| π → π* | Benzene Ring (B-band) | ~260 | Medium |

Rigorous Spectroscopic and Advanced Analytical Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-(benzylamino)-N-methylacetamide, a suite of advanced NMR experiments provides an unambiguous assignment of its atomic connectivity and spatial arrangement.

Two-dimensional (2D) NMR experiments are essential for mapping the complex spin systems within this compound. nih.govucl.ac.uk

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would reveal correlations between the methylene (B1212753) protons and the N-H proton of the benzylamino group, as well as couplings within the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbon atom they are attached to. github.io This is crucial for assigning the chemical shifts of carbon atoms that bear protons, such as the methyl, methylene, and aromatic CH groups.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range heteronuclear correlation technique reveals couplings between protons and carbons over two to four bonds. ipb.ptnih.gov It is instrumental in piecing together the molecular skeleton. For instance, HMBC would show correlations from the N-methyl protons to the amide carbonyl carbon and from the benzylic methylene protons to the carbons of the phenyl ring and the other methylene carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt This experiment provides critical information about the molecule's conformation and stereochemistry. For example, NOESY could reveal spatial proximity between the benzyl (B1604629) group protons and the acetamide (B32628) moiety, helping to define the molecule's preferred three-dimensional shape.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Potential NOESY Correlations |

|---|---|---|---|---|

| N-CH₃ | NH (amide) | C (N-CH₃) | C=O (amide) | CH₂ (acetamide) |

| CH₂ (acetamide) | NH (benzylamino) | C (CH₂-acetamide) | C=O (amide), C (benzyl) | N-CH₃, CH₂ (benzyl) |

| CH₂ (benzyl) | NH (benzylamino) | C (CH₂-benzyl) | C (ipso-phenyl), C (ortho-phenyl), CH₂ (acetamide) | CH₂ (acetamide), ortho-protons (phenyl) |

| Phenyl (ortho, meta, para) | Other phenyl protons | C (phenyl) | Other phenyl carbons, CH₂ (benzyl) | CH₂ (benzyl) |

| NH (amide) | N-CH₃ | - | C=O (amide), N-CH₃ | N-CH₃, CH₂ (acetamide) |

| NH (benzylamino) | CH₂ (acetamide), CH₂ (benzyl) | - | CH₂ (acetamide), CH₂ (benzyl), C (ipso-phenyl) | CH₂ (acetamide), CH₂ (benzyl) |

While solution-state NMR provides information on the average structure in a solvent, solid-state NMR (ssNMR) spectroscopy probes the molecule in its solid form. mdpi.com This technique is invaluable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties, and ssNMR is a powerful tool to identify and characterize them. By analyzing parameters such as chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution, ssNMR can provide detailed information about the local environment of each nucleus, the molecular packing in the crystal lattice, and intermolecular interactions like hydrogen bonding. nih.gov For a molecule like this compound, ssNMR could differentiate between crystal forms by detecting subtle changes in the chemical shifts of the carbonyl carbon and the nitrogen atoms involved in hydrogen bonding networks.

The structure of this compound is not static; it can undergo conformational changes, most notably the restricted rotation around the amide C-N bond due to its partial double-bond character. scielo.br Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study these exchange processes. At low temperatures, the rotation around the amide bond may be slow on the NMR timescale, resulting in distinct signals for different conformers (e.g., E/Z isomers). As the temperature increases, the rate of rotation increases, causing these distinct signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the line shapes of the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for this rotational barrier. researchgate.net Similar dynamic processes, such as the rotation of the benzyl group, could also be investigated using this technique.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.orgscispace.com For this compound (C₁₀H₁₄N₂O), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 179.1184. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental composition.

Tandem mass spectrometry (MS/MS) goes a step further by selecting the protonated parent ion ([M+H]⁺), subjecting it to fragmentation, and then analyzing the resulting fragment ions. wikipedia.orgnationalmaglab.org The fragmentation pattern is highly characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and structural confirmation. The fragmentation of protonated benzylamines, for example, often involves characteristic losses. nih.govresearchgate.net For this compound, key fragmentation pathways would likely include:

Loss of the N-methylacetamide moiety: Cleavage of the bond between the benzyl group and the nitrogen could lead to the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Cleavage of the amide bond: Fragmentation could occur at the amide bond, leading to ions corresponding to the benzylamino portion and the N-methylacetamide portion.

Sequential losses: Smaller neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), or ketene (B1206846) (CH₂=C=O) could be lost from larger fragments.